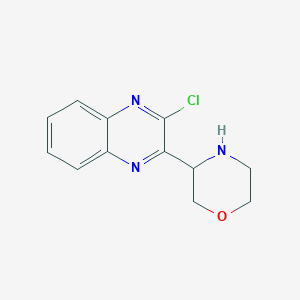
3-(3-Chloroquinoxalin-2-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloroquinoxalin-2-yl)morpholine is a heterocyclic compound that contains both a quinoxaline and a morpholine ring. The presence of the chlorine atom on the quinoxaline ring adds to its chemical reactivity and potential applications. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloroquinoxalin-2-yl)morpholine typically involves the reaction of 3-chloroquinoxaline with morpholine. One common method includes the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the 3-chloroquinoxaline to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the reaction, and solvents like dichloromethane or acetonitrile are used to dissolve the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as copper or palladium, can enhance the reaction rate and selectivity. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
化学反应分析
Types of Reactions
3-(3-Chloroquinoxalin-2-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the quinoxaline ring can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted quinoxaline derivatives.
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
科学研究应用
3-(3-Chloroquinoxalin-2-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and disrupt cellular processes.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(3-Chloroquinoxalin-2-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom on the quinoxaline ring enhances its binding affinity to certain enzymes, leading to inhibition of their activity. This inhibition can result in the disruption of cellular processes, making it a potential candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
3-(3-Methylquinoxalin-2-yl)morpholine: Similar structure but with a methyl group instead of chlorine.
3-(3-Bromoquinoxalin-2-yl)morpholine: Contains a bromine atom instead of chlorine.
3-(3-Fluoroquinoxalin-2-yl)morpholine: Contains a fluorine atom instead of chlorine.
Uniqueness
3-(3-Chloroquinoxalin-2-yl)morpholine is unique due to the presence of the chlorine atom, which enhances its reactivity and binding affinity to molecular targets. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .
属性
分子式 |
C12H12ClN3O |
|---|---|
分子量 |
249.69 g/mol |
IUPAC 名称 |
3-(3-chloroquinoxalin-2-yl)morpholine |
InChI |
InChI=1S/C12H12ClN3O/c13-12-11(10-7-17-6-5-14-10)15-8-3-1-2-4-9(8)16-12/h1-4,10,14H,5-7H2 |
InChI 键 |
VKRQADDBJQFMHD-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(N1)C2=NC3=CC=CC=C3N=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


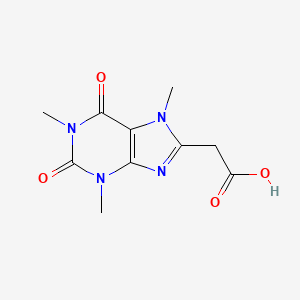
![6-(3-Nitrophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11863434.png)
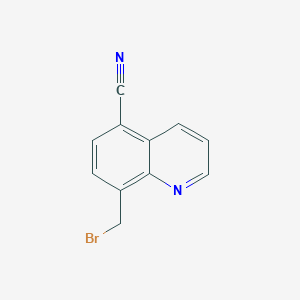

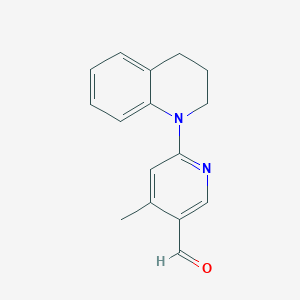
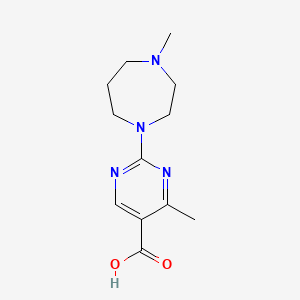
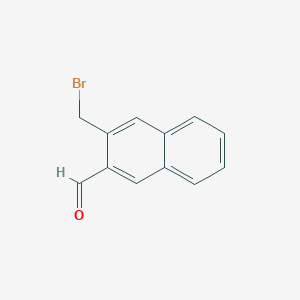
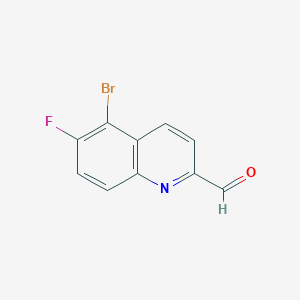
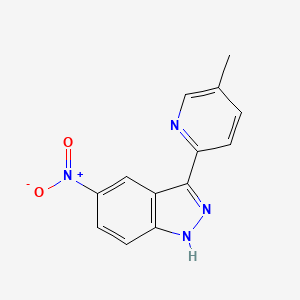

![3-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B11863499.png)
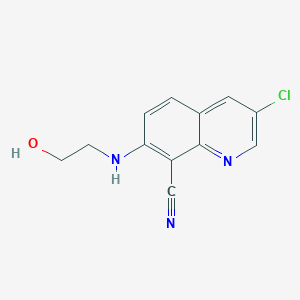
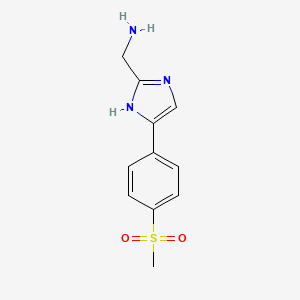
![1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide](/img/structure/B11863520.png)
